
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is a synthetic compound that belongs to the indolinone family. Indolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a methoxy group at the 5-position, two phenyl groups at the 3-position, and a piperidinomethyl group at the 1-position, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an N-aryl-α-chloro-α,α-diphenylacetimidoyl chloride, in the presence of a phase transfer catalyst and sulfuric acid.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Addition of the Piperidinomethyl Group: The piperidinomethyl group can be added through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibiting Enzymes: The compound may inhibit specific enzymes involved in disease pathways, thereby reducing disease progression.
Modulating Signaling Pathways: It can affect signaling pathways that regulate cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-2-indolinone: Lacks the methoxy and piperidinomethyl groups, making it less complex.
5-Methoxy-2-indolinone: Lacks the diphenyl and piperidinomethyl groups, resulting in different biological activities.
1-Piperidinomethyl-2-indolinone: Lacks the diphenyl and methoxy groups, leading to different chemical properties.
Uniqueness
2-Indolinone, 3,3-diphenyl-5-methoxy-1-(piperidinomethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81252-99-5 |
|---|---|
Molecular Formula |
C27H28N2O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-methoxy-3,3-diphenyl-1-(piperidin-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H28N2O2/c1-31-23-15-16-25-24(19-23)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)26(30)29(25)20-28-17-9-4-10-18-28/h2-3,5-8,11-16,19H,4,9-10,17-18,20H2,1H3 |
InChI Key |
ACZOWMLCQSEUDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


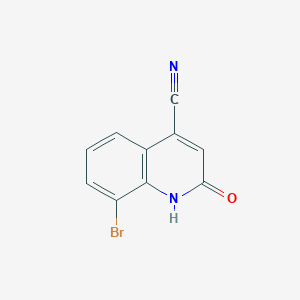
![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)

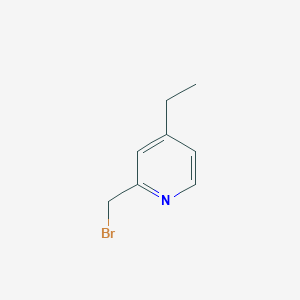
![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)
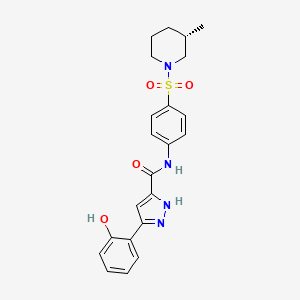
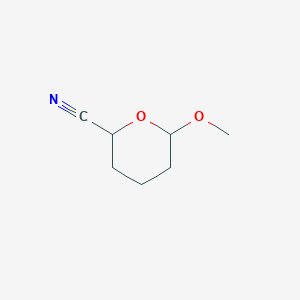


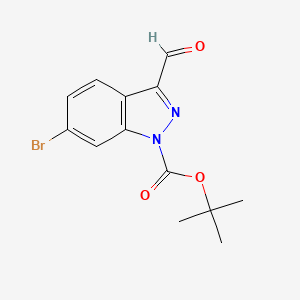
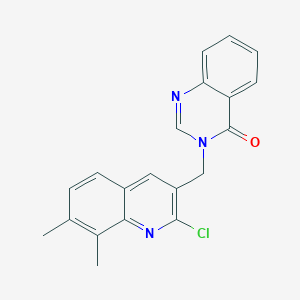
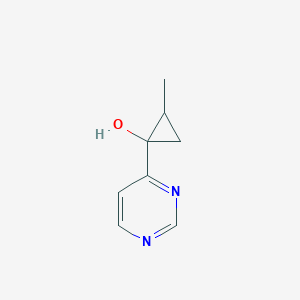
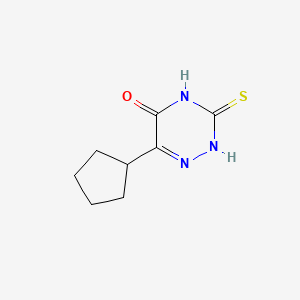
![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)
